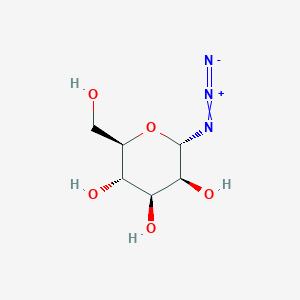

alpha-D-mannopyranosyl azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-D-Mannopyranosyl azide is a glycosyl azide . It is used to make N-linked glycopeptides in glycobiology and in “click” chemistry . It is a versatile compound employed in custom synthesis, modification, fluorination, methylation, monosaccharide, synthetic, and glycosylation processes .

Synthesis Analysis

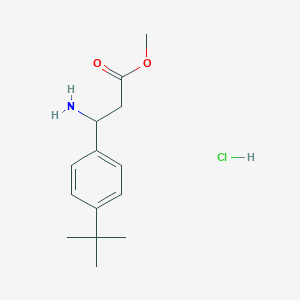

The synthesis of alpha-D-mannopyranosyl azide has been described in a study . The donor (2-methyl-5-tert-butylphenyl) 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-[1,2-13 C 2]mannopyranoside was prepared in a similar way to its per-O-benzoylated analogue 38 and the acceptor methyl 2,3,6-tri-O-benzyl-alpha-D-mannopyranoside, 34 was made by regioselective reductive ring opening of the benzylidene acetal in methyl 2,3-di-O-benzyl-4,6 .Molecular Structure Analysis

The alpha-D-mannopyranosyl azide molecule contains a total of 25 bond(s). There are 14 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 positively charged N, 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Alpha-D-Mannopyranosyl azide has been used in a study to assess the photochemistry of glycosyl azides . It has also been used in a study to investigate stereoselective photochemical transformations of hexopyranosyl imides .Wissenschaftliche Forschungsanwendungen

Photochemistry of Glycosyl Azides

Alpha-D-mannopyranosyl azide has been utilized in the study of the photochemistry of glycosyl azides . This research is significant as it explores the degradation of azides to the corresponding next-lower aldose upon UV light exposure. The findings from such studies are crucial for understanding the behavior of glycosyl azides under photochemical conditions, which can be applied to the synthesis of various carbohydrate derivatives.

Stereoselective Photochemical Transformations

This compound plays a role in the investigation of stereoselective photochemical transformations of hexopyranosyl imides . These transformations lead to the formation of highly functionalized heterocycles, which are valuable in the development of new pharmaceuticals and materials with specific optical properties.

Glycobiology: N-Linked Glycopeptides

In glycobiology, alpha-D-mannopyranosyl azide is used to make N-linked glycopeptides . These glycopeptides are essential for studying protein glycosylation patterns, which have implications in various biological processes, including cell signaling and immune response.

Oligosaccharide Synthesis

The synthesis of oligosaccharides using alpha-D-mannopyranosyl azide is a key area of research. It involves creating mannose-containing oligosaccharides, which are components of many biologically significant molecules . These synthetic oligosaccharides are used for studying carbohydrate-protein interactions and developing new therapeutics.

Isopropylidenation and Trisaccharide Preparation

Alpha-D-mannopyranosyl azide is involved in the direct 2,3-O-isopropylidenation of alpha-D-mannopyranosides, leading to the preparation of 3,6-branched mannose trisaccharides . This method is vital for the efficient and regioselective synthesis of complex carbohydrates, which are important in various biological and medicinal studies.

FimH Antagonists

Research has shown that branched alpha-D-mannopyranosides, derived from alpha-D-mannopyranosyl azide, act as potent FimH antagonists . FimH is a bacterial adhesin involved in urinary tract infections, and antagonizing it can lead to new treatments for such infections.

Safety And Hazards

Alpha-D-Mannopyranosyl azide is classified as Skin Corrosion / Irritation (Category 2), Serious Eye Damage / Eye Irritation (Category 2A), Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDTSABQYNYMP-PQMKYFCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-mannopyranosyl azide | |

CAS RN |

51970-29-7 |

Source

|

| Record name | alpha-D-Mannopyranosyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What was the key finding of the research paper regarding 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide?

A1: The research primarily focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. The study successfully distinguished and confirmed the structures of both the α and β anomers of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and 1D NOESY NMR techniques []. This structural elucidation is crucial for understanding the compound's reactivity and potential applications in various chemical syntheses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)

![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)